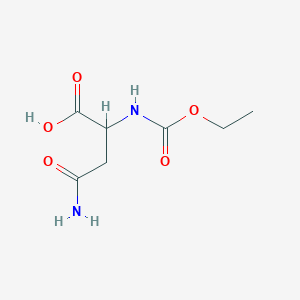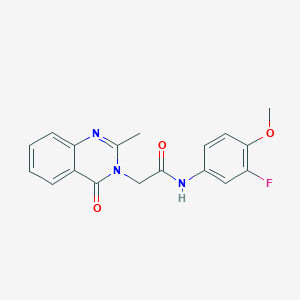![molecular formula C25H33N3O4 B12503385 Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)
Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BUTOXI-BENZAMIDO)-4-(4-ETILPIPERAZIN-1-IL)BENZOATO DE METILO es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Los compuestos de esta clase a menudo se utilizan en diversas aplicaciones de investigación científica debido a sus diversas propiedades químicas y potenciales actividades biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(3-BUTOXI-BENZAMIDO)-4-(4-ETILPIPERAZIN-1-IL)BENZOATO DE METILO típicamente involucra múltiples pasos, incluida la formación de compuestos intermedios. La ruta sintética general puede involucrar:
Formación del Núcleo de Benzamida: Este paso involucra la reacción de un ácido benzoico sustituido con una amina para formar el núcleo de benzamida.
Introducción del Grupo Butoxi: El grupo butoxi se puede introducir mediante una reacción de eterificación usando un haluro de butilo apropiado.
Unión del Anillo de Piperazina: El anillo de piperazina se puede unir a través de una reacción de sustitución nucleofílica, donde el derivado de piperazina reacciona con el intermedio de benzamida.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-BUTOXI-BENZAMIDO)-4-(4-ETILPIPERAZIN-1-IL)BENZOATO DE METILO puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos, potencialmente alterando los grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales o reemplazar los existentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, como la inhibición enzimática o la unión al receptor.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluyendo propiedades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como intermediario químico en procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de 3-(3-BUTOXI-BENZAMIDO)-4-(4-ETILPIPERAZIN-1-IL)BENZOATO DE METILO dependería de su objetivo biológico específico. Generalmente, los compuestos de esta clase pueden interactuar con enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías moleculares involucradas podrían incluir la transducción de señales, la expresión génica o los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
3-(3-METOXIBENZAMIDO)-4-(4-ETILPIPERAZIN-1-IL)BENZOATO DE METILO: Estructura similar con un grupo metoxi en lugar de un grupo butoxi.
3-(3-BUTOXI-BENZAMIDO)-4-(4-METILPIPERAZIN-1-IL)BENZOATO DE METILO: Estructura similar con un grupo metilo en el anillo de piperazina en lugar de un grupo etilo.
Singularidad
3-(3-BUTOXI-BENZAMIDO)-4-(4-ETILPIPERAZIN-1-IL)BENZOATO DE METILO es único debido a su combinación específica de grupos funcionales, que puede conferir propiedades químicas y biológicas distintas. El grupo butoxi y la porción etilpiperazina pueden influir en su solubilidad, reactividad e interacción con objetivos biológicos, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C25H33N3O4 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
methyl 3-[(3-butoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C25H33N3O4/c1-4-6-16-32-21-9-7-8-19(17-21)24(29)26-22-18-20(25(30)31-3)10-11-23(22)28-14-12-27(5-2)13-15-28/h7-11,17-18H,4-6,12-16H2,1-3H3,(H,26,29) |
Clave InChI |
KLSZZYLOASXLEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12503304.png)
![5-(2-chloro-6-fluorophenyl)-4-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12503310.png)

![Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile](/img/structure/B12503316.png)

![{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile](/img/structure/B12503330.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)

![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12503370.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
